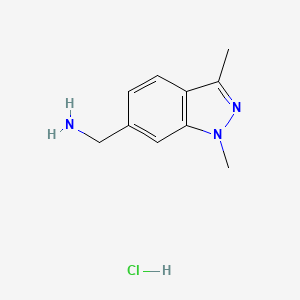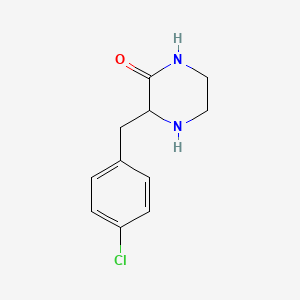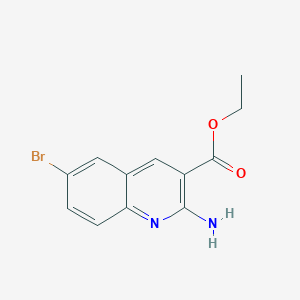
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a hydroxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dihydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-1,6-heptadiene-3,5-dione: Known for its antioxidant and anti-inflammatory activities.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: Exhibits anticoagulant properties.
Uniqueness: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of hydroxyphenyl and dihydropyridine moieties provides a versatile platform for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(16)9-2-1-7-14(8-9)10-3-5-11(15)6-4-10/h1,3-8,15H,2H2,(H2,13,16) |
InChI Key |
TVBTXIZJIHFMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)


![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)



